Lyngbyatoxin C is classified as a non-ribosomal peptide toxin, synthesized by the cyanobacterium Moorea producens through a biosynthetic pathway involving non-ribosomal peptide synthetases. This classification places it among other notable cyanotoxins, which are secondary metabolites produced by cyanobacteria that can have harmful effects on human health and aquatic ecosystems .
The synthesis of lyngbyatoxin C can be achieved through heterologous expression of its biosynthetic gene cluster in Escherichia coli. This method allows for the production of high titers of lyngbyatoxin C and its precursors. The biosynthetic pathway involves several key enzymes:
These enzymes work in concert to convert simple amino acid precursors into the complex structure of lyngbyatoxin C.
Lyngbyatoxin C has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is , with a molecular weight of approximately 402.48 g/mol. The structure includes:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to elucidate the structure of lyngbyatoxin C .
Lyngbyatoxin C undergoes various chemical reactions that contribute to its biological activity. Notably, it interacts with Protein Kinase C through a specific binding mechanism that activates this kinase, leading to downstream signaling events associated with cell proliferation and tumor promotion . The molecular interactions often involve:
These reactions underscore the importance of understanding the chemical behavior of lyngbyatoxin C in both environmental and biological contexts.
The mechanism of action for lyngbyatoxin C primarily involves its role as an agonist for Protein Kinase C. Upon binding to this enzyme, it induces a conformational change that activates signaling pathways involved in cell growth and differentiation. This activation can lead to uncontrolled cell proliferation, making it a potential tumor promoter.
Research indicates that lyngbyatoxin C's effects may extend beyond Protein Kinase C activation, potentially influencing other signaling pathways involved in cellular stress responses and apoptosis . Detailed studies using cell lines have shown significant cytotoxic effects at low concentrations, highlighting its potency as a bioactive compound.
Lyngbyatoxin C exhibits several physical properties relevant to its study:
These properties are crucial for developing detection methods in environmental monitoring and toxicological studies.
Lyngbyatoxin C has several applications within scientific research:
Research continues to explore the potential applications of lyngbyatoxin C in synthetic biology, particularly regarding the engineering of biosynthetic pathways for producing similar compounds with therapeutic potential .
Lyngbyatoxin C (Figure 1) is a secondary metabolite biosynthesized by specific marine cyanobacteria. Initially attributed to Lyngbya majuscula, modern molecular phylogenetics has reclassified toxin-producing strains into the genus Moorea, particularly Moorea producens [2] [3]. This taxonomic revision emerged from polyphasic analyses integrating 16S rRNA gene sequencing, morphological characteristics, and chemotyping. Strains producing lyngbyatoxins form a monophyletic clade within the order Oscillatoriales, distinguished by a 16S rRNA sequence similarity of >99% among toxigenic isolates [1] [2]. The lyngbyatoxin biosynthetic gene cluster (ltxA-D) serves as a molecular marker for identification. This 11.3 kb cluster encodes a bimodular nonribosomal peptide synthetase (NRPS), a cytochrome P450 monooxygenase, a reverse prenyltransferase, and an oxidoreductase [3] [5]. Crucially, the presence of ltxC (prenyltransferase) and ltxD (oxidoreductase) correlates directly with Lyngbyatoxin C production, differentiating it from simpler precursors like indolactam-V [5].
Table 1: Taxonomic and Genetic Features of Lyngbyatoxin-Producing Cyanobacteria
Classification Tier | Attributes | Molecular Signatures |
---|---|---|
Domain | Bacteria | N/A |
Phylum | Cyanobacteria | Photosynthetic pigments; thylakoids |
Class | Cyanophyceae | 16S rRNA gene structure |
Order | Oscillatoriales | Uniseriate trichomes; lack of heterocysts |
Genus | Moorea (formerly Lyngbya) | 16S rRNA >99% similarity to M. producens type |
Biosynthetic Genes | ltxA-D cluster (11.3 kb) | ltxD oxidoreductase essential for Lyngbyatoxin C |
Lyngbyatoxin C-producing cyanobacteria occupy specific benthic marine environments characterized by warm temperatures (25–30°C), high light intensity, and nutrient enrichment. These include coral reefs, seagrass beds, and rocky substrates in tropical and subtropical regions [1] [2] [4]. Blooms occur predominantly during summer months when water temperatures exceed 25°C and nitrogen/phosphorus ratios shift due to terrestrial runoff [1] [4]. Geographically, toxigenic Moorea producens blooms are documented in:
Human activities exacerbate bloom frequency through eutrophication and climate change. Elevated CO₂ levels enhance cyanobacterial growth rates, while agricultural runoff provides phosphorus critical for toxin synthesis [4] [7]. Notably, these cyanobacteria exhibit substrate plasticity, colonizing corals, macroalgae, and artificial surfaces (e.g., ship hulls), facilitating global dispersal via ocean currents and maritime traffic [2] [4].
Table 2: Global Distribution of Confirmed Lyngbyatoxin C Producers
Region | Location | Habitat Type | Bloom Seasonality | Key Environmental Triggers |
---|---|---|---|---|
Pacific Islands | Hawaii, Guam | Coral reef lagoons | June–September | Low wave action; TN:TP >30:1 |
Southeast Asia | Singapore coast | Intertidal zones | Year-round (peak May–Aug) | Seawater temps >28°C; urban runoff |
North America | Florida reefs (Broward) | Hard-bottom reefs | July–October | Phosphate >0.1 mg/L; low herbivory |
Australia | Moreton Bay, Queensland | Seagrass meadows | December–March | Sediment resuspension; light >1000 μmol/m²/s |
Lyngbyatoxin C (C₂₇H₃₇N₃O₂) is an oxidized derivative of lyngbyatoxin A, distinguished by hydroxylation at C-12 of the geranyl moiety (Figure 1) [3]. Its biosynthesis involves three enzymatic stages:
Production variability across strains is significant:
Heterologous expression in Escherichia coli (GB05-MtaA strain) confirms biosynthetic capacity. Engineered systems using PtetO promoters produce 25.6 mg/L lyngbyatoxin A and 150 mg/L indolactam-V, but Lyngbyatoxin C remains <0.1 mg/L due to rate-limiting LtxD activity [5]. This underscores the enzymatic bottlenecks in non-native hosts.
Table 3: Biosynthetic Capabilities for Lyngbyatoxin C Across Systems
Biological System | Lyngbyatoxin C Titer | Key Limiting Factors | Upstream Precursors Detected |
---|---|---|---|
Native Moorea producens | 0.02–0.8 mg/g dry weight | LtxD substrate specificity; redox balance | Indolactam-V (abundant); Lyngbyatoxin A |
Floridian field blooms | Trace amounts | ltxD sequence variants; low light adaptation | Microcolins; curacin D |
E. coli heterologous | <0.1 mg/L | Inefficient NADPH regeneration; poor LtxD solubility | Indolactam-V (150 mg/L); NMVT (detected) |
Figure 1: Structural Relationship of Lyngbyatoxins
Lyngbyatoxin A: R₁ = H, R₂ = H Lyngbyatoxin B: R₁ = OH, R₂ = H Lyngbyatoxin C: R₁ = H, R₂ = OH ┌──────────────┐ │ Indole N │ │ │ │ │ C7 │ Geranyl─O─C12 │ │ R₂─OH (Lyngbyatoxin C: R₂=OH at C12)
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